molecular formula C9H15N3 B13601918 1-methyl-2-(pyrrolidin-2-ylmethyl)-1H-imidazole

1-methyl-2-(pyrrolidin-2-ylmethyl)-1H-imidazole

Cat. No.: B13601918
M. Wt: 165.24 g/mol
InChI Key: XSIFJWVIGIKOQY-UHFFFAOYSA-N
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Description

1-Methyl-2-(pyrrolidin-2-ylmethyl)-1H-imidazole is a heterocyclic compound that features both imidazole and pyrrolidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-2-(pyrrolidin-2-ylmethyl)-1H-imidazole typically involves the reaction of imidazole derivatives with pyrrolidine derivatives under controlled conditions. One common method involves the alkylation of 1-methylimidazole with 2-(chloromethyl)pyrrolidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-(pyrrolidin-2-ylmethyl)-1H-imidazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Methyl-2-(pyrrolidin-2-ylmethyl)-1H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-2-(pyrrolidin-2-ylmethyl)-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites or alter receptor function by binding to allosteric sites. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

1-methyl-2-(pyrrolidin-2-ylmethyl)imidazole

InChI

InChI=1S/C9H15N3/c1-12-6-5-11-9(12)7-8-3-2-4-10-8/h5-6,8,10H,2-4,7H2,1H3

InChI Key

XSIFJWVIGIKOQY-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1CC2CCCN2

Origin of Product

United States

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